Theobromine, 1-(2'-methylallyl)-

Description

Contextualization within Methylxanthine Alkaloid Research and Theobromine (B1682246) Derivatives

Methylxanthine alkaloids, including caffeine (B1668208), theophylline, and theobromine, are a well-established class of compounds known for their diverse physiological effects. nih.gov These effects are primarily mediated through their action as antagonists of adenosine (B11128) receptors and inhibitors of phosphodiesterase (PDE) enzymes. nih.govnih.gov Theobromine, chemically known as 3,7-dimethylxanthine, is a major alkaloid found in the cacao plant and is a key component of chocolate. researchgate.net

The chemical structure of theobromine features a xanthine (B1682287) core with methyl groups at the N3 and N7 positions. The nitrogen atom at the N1 position possesses a hydrogen atom that can be substituted with various functional groups, leading to a wide array of theobromine derivatives. The synthesis of these derivatives is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of the parent compound. Modifications at the N1 position have been shown to significantly influence the affinity and selectivity of these compounds for their biological targets. nih.gov

Historical Perspective on N1-Substituted Theobromine Analogues

The exploration of N1-substituted xanthine derivatives has a long history, driven by the desire to develop compounds with improved therapeutic profiles compared to the naturally occurring methylxanthines. Early research focused on simple alkyl substitutions to understand their impact on bronchodilator and diuretic activities. Over time, more complex substituents have been introduced at the N1 position to probe the binding pockets of adenosine receptors and phosphodiesterases.

For instance, the synthesis of 1-allyltheobromine (B3050345), a close structural relative of the subject compound, has been reported through the reaction of theobromine with allyl bromide. smolecule.com Such N-alkylation reactions are fundamental in generating libraries of N1-substituted theobromine analogues for biological screening. The general principle is that substitution at the N1 position of the xanthine scaffold can generate or enhance adenosine receptor antagonism. nih.gov

Rationale for Investigating the 1-(2'-methylallyl)- Substitution on Theobromine Structure

While direct research on Theobromine, 1-(2'-methylallyl)- is limited, the rationale for its synthesis and investigation can be inferred from studies on similar N1-substituted xanthine derivatives. The primary motivations for such chemical modifications typically include:

Exploring Structure-Activity Relationships (SAR): The introduction of the 2'-methylallyl group allows researchers to probe how the size, shape, and electronic properties of the substituent at the N1 position affect the compound's interaction with its biological targets. This information is crucial for designing more potent and selective inhibitors of phosphodiesterases or antagonists of adenosine receptors. nih.gov

Modulating Pharmacological Activity: The 2'-methylallyl group, with its additional methyl substituent on the allyl chain, introduces steric bulk and alters the lipophilicity of the molecule compared to a simple allyl group. These changes can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Developing Novel Therapeutic Agents: The ultimate goal of synthesizing novel derivatives like Theobromine, 1-(2'-methylallyl)- is often the discovery of new drug candidates with potential applications in treating a variety of conditions, including respiratory diseases, inflammatory disorders, and neurological conditions. nih.gov For example, some N-substituted theobromine derivatives have been investigated for their potential as anticancer agents. nih.gov

Table 1: General Properties of Theobromine and its Derivatives

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | General Biological Activity |

| Theobromine | C₇H₈N₄O₂ | 180.16 | Adenosine receptor antagonist, Phosphodiesterase inhibitor |

| Caffeine | C₈H₁₀N₄O₂ | 194.19 | Adenosine receptor antagonist, Phosphodiesterase inhibitor |

| Theophylline | C₇H₈N₄O₂ | 180.16 | Adenosine receptor antagonist, Phosphodiesterase inhibitor |

| 1-Allyltheobromine | C₁₀H₁₂N₄O₂ | 220.23 | Expected adenosine receptor antagonist and phosphodiesterase inhibitor |

| Theobromine, 1-(2'-methylallyl)- | C₁₁H₁₄N₄O₂ | 234.26 | Hypothesized to be an adenosine receptor antagonist and phosphodiesterase inhibitor |

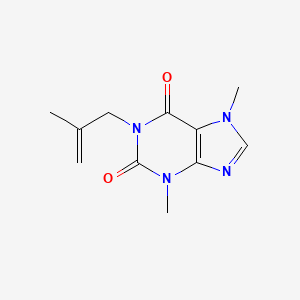

Structure

3D Structure

Properties

CAS No. |

63906-62-7 |

|---|---|

Molecular Formula |

C11H14N4O2 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3,7-dimethyl-1-(2-methylprop-2-enyl)purine-2,6-dione |

InChI |

InChI=1S/C11H14N4O2/c1-7(2)5-15-10(16)8-9(12-6-13(8)3)14(4)11(15)17/h6H,1,5H2,2-4H3 |

InChI Key |

DMWQAGFXWKNDBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CN1C(=O)C2=C(N=CN2C)N(C1=O)C |

Origin of Product |

United States |

Synthetic Routes and Chemical Modification Strategies for Theobromine, 1 2 Methylallyl

Methodologies for N1-Methallylation of the Theobromine (B1682246) Scaffold

The primary route for synthesizing Theobromine, 1-(2'-methylallyl)- involves the N-alkylation of the theobromine molecule. This reaction is a nucleophilic substitution (SN2) where the nitrogen atom at the 1-position of the theobromine ring acts as a nucleophile, attacking the electrophilic carbon of a methallyl halide, such as 3-chloro-2-methyl-1-propene. researchgate.networdpress.comresearchgate.net

The nucleophilicity of the N1-imide proton is enhanced by the use of a base, which deprotonates the nitrogen, forming a more reactive theobromine anion. wordpress.com Common bases employed for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (NaOMe). wordpress.comnih.govdaneshyari.com

The choice of solvent is critical and influences the reaction rate and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used in the alkylation of N-benzylphthalimide, suggesting their potential suitability for theobromine alkylation. wordpress.com Other solvent systems, such as a mixture of ethanol (B145695) and water, have also been utilized. wordpress.com The reaction can be carried out under conventional heating (reflux) or by using microwave irradiation to potentially accelerate the process. researchgate.netelsevier.es

| Reagent/Condition | Role in Synthesis | Example(s) |

| Theobromine | Starting material/scaffold | - |

| Methallyl Halide | Alkylating agent | 3-chloro-2-methyl-1-propene |

| Base | Enhances nucleophilicity of N1 | NaOH, KOH, NaOMe, K₂CO₃ wordpress.comnih.govdaneshyari.comgoogle.com |

| Solvent | Reaction medium | DMF, Ethanol/Water wordpress.com |

| Heating Method | Provides activation energy | Conventional reflux, Microwave researchgate.netelsevier.es |

Exploration of Semisynthetic Pathways for Theobromine Derivatives

Theobromine is a valuable precursor in semisynthetic strategies aimed at producing novel derivatives. nih.govtandfonline.commdpi.com The general approach involves modifying the theobromine structure to create analogues with tailored properties. The synthesis of Theobromine, 1-(2'-methylallyl)- is an example of such a strategy, where the natural alkaloid is chemically altered.

The process often begins with the formation of a theobromine salt to increase its reactivity. For instance, treating theobromine with alcoholic potassium hydroxide (KOH) results in the formation of its potassium salt at the imidic nitrogen. nih.govmdpi.com This salt can then readily react with an appropriate electrophile, in this case, a methallyl halide, in a suitable solvent like DMF, to yield the desired N1-substituted product. nih.govmdpi.com This semisynthetic approach allows for the creation of a library of theobromine derivatives by varying the alkylating or acylating agent used in the second step.

Reaction Kinetics and Optimization in Theobromine, 1-(2'-methylallyl)- Synthesis

The synthesis of Theobromine, 1-(2'-methylallyl)- is governed by the principles of reaction kinetics, and its efficiency can be enhanced through optimization of various parameters. The N-alkylation of theobromine is generally considered to be a rapid and efficient SN2 reaction. researchgate.netdaneshyari.com

Key factors influencing the reaction kinetics include:

Temperature: Increasing the reaction temperature generally increases the rate of reaction. For the related N-methylation of theobromine, the reaction goes to completion in 90 minutes at room temperature, but this time is reduced to 40 minutes at 60°C. daneshyari.comelsevier.es

Concentration of Reactants: The rate is dependent on the concentration of both the theobromine anion and the methallyl halide.

Catalyst/Base: The choice and concentration of the base are crucial. A strong base is needed to deprotonate the N1-imide. However, strong bases that are also nucleophilic, like sodium hydroxide, can compete in side reactions (E2 elimination or reaction with the alkyl halide), potentially lowering the yield. wordpress.com The use of non-reactive strong bases has been suggested to overcome this. wordpress.com

Solvent: The solvent affects the solubility of the reactants and the stability of the transition state.

Optimization involves systematically varying these parameters to achieve the highest possible yield and purity of Theobromine, 1-(2'-methylallyl)- in the shortest amount of time. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) by comparing the reaction mixture to authentic standards of the starting material and the product. researchgate.netdaneshyari.com

Purification and Isolation Techniques for the Chemical Compound

Following the synthesis, a multi-step purification process is necessary to isolate Theobromine, 1-(2'-methylallyl)- from the reaction mixture, which may contain unreacted starting materials, by-products, and residual solvent.

A general purification sequence includes:

Solvent Removal: The reaction solvent is typically removed under reduced pressure using a rotary evaporator. researchgate.net

Aqueous Work-up: The residue is often dissolved or suspended in water. If the reaction was conducted under basic conditions, the mixture can be neutralized with an acid. patsnap.com This step helps to remove water-soluble impurities.

Extraction: The aqueous mixture is then extracted with an organic solvent, such as dichloromethane, in which the desired product is soluble. daneshyari.com

Drying: The organic extracts are combined and dried over an anhydrous drying agent, like anhydrous sodium sulphate, to remove any residual water. daneshyari.com

Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated to yield the crude product.

Final Purification: The crude product can be further purified by techniques such as:

Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.

Column Chromatography: Passing the crude product through a column of silica (B1680970) gel or another stationary phase, eluting with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the product from impurities. acs.org

Advanced Spectroscopic and Chromatographic Characterization of Theobromine, 1 2 Methylallyl

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation of the Derivative

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. nih.gov For Theobromine (B1682246), 1-(2'-methylallyl)-, this technique is crucial for confirming the successful attachment of the 2'-methylallyl group to the theobromine core.

The molecular formula of theobromine is C₇H₈N₄O₂. nih.gov The addition of a 2'-methylallyl group (C₄H₇) results in a new molecular formula of C₁₁H₁₄N₄O₂. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The high resolving power of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. nih.gov The accurate mass measurement provides a high degree of confidence in the assigned molecular formula, which is a critical first step in structural confirmation. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure, showing characteristic losses, such as the (methyl-)isocyanate group, which is a known fragmentation pathway for similar xanthine (B1682287) derivatives. researchgate.net

Table 1: Theoretical and Expected HRMS Data for Theobromine, 1-(2'-methylallyl)-

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₄O₂ |

| Monoisotopic Mass | 234.1117 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected Accurate Mass of [M+H]⁺ | 235.1195 g/mol |

| Required Mass Accuracy | < 5 ppm |

This table presents theoretical values. Actual experimental values would be compared against these to confirm molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the 1-(2'-methylallyl)- Moiety

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. msu.edu For Theobromine, 1-(2'-methylallyl)-, ¹H and ¹³C NMR are essential to confirm the precise location of the alkyl group and to characterize its structure. nih.gov

The key diagnostic signals in the ¹H NMR spectrum would be those corresponding to the protons of the 1-(2'-methylallyl)- group. These would include signals for the allylic methylene (B1212753) protons (N-CH₂-), the vinylic protons (=CH₂), and the methyl protons (-CH₃). The chemical shifts and coupling patterns of these protons would be distinct. For instance, the methylene protons attached to the nitrogen would likely appear as a doublet, coupled to the vinylic proton.

In the ¹³C NMR spectrum, the introduction of the 2'-methylallyl group would result in four additional signals corresponding to the new carbon atoms. The chemical shifts of these carbons, particularly the N-CH₂ carbon, would confirm the attachment to the nitrogen at the 1-position of the theobromine ring system. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the connectivity between the allyl group and the xanthine core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the 1-(2'-methylallyl)- Moiety

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1-(2'-methylallyl)- | N-CH₂ | ~4.5 - 5.0 | ~45 - 50 |

| C(CH₃)=CH₂ | - | ~140 - 145 | |

| =CH₂ | ~4.8 - 5.2 (2 distinct signals) | ~110 - 115 | |

| -CH₃ | ~1.7 - 2.0 | ~20 - 25 | |

| Theobromine Core | N³-CH₃ | ~3.4 | ~29.7 |

| N⁷-CH₃ | ~3.9 | ~33.4 | |

| C⁸-H | ~7.9 | ~141.5 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and other experimental conditions. Data for the theobromine core is based on known values for the parent molecule for comparison. hmdb.caspectrabase.comchemicalbook.comspectrabase.com

Advanced Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating the target compound from any unreacted starting materials, by-products, or other impurities, and for its subsequent quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC is the most common technique for the analysis of xanthine derivatives. srce.hrnih.govoup.com A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. srce.hrnih.govsigmaaldrich.com Detection is commonly performed using a UV detector, as the purine (B94841) ring system has strong absorbance in the UV region (typically around 270-275 nm). nih.govoup.com UHPLC offers advantages over conventional HPLC, including faster analysis times and higher resolution, which is beneficial for separating closely related impurities. nih.gov The method's precision and accuracy make it suitable for quantitative analysis, requiring the development of a calibration curve with standards of known concentration. researchgate.net

Gas Chromatography (GC): While less common for polar compounds like xanthine derivatives, GC can be employed, often after a derivatization step to increase volatility and thermal stability. nih.gov When coupled with a mass spectrometer (GC-MS), it provides excellent separation and definitive identification of components. researchgate.netchula.ac.th The flame ionization detector (FID) is another common detector used for quantification in GC. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and simple method for qualitatively assessing the purity of a sample and monitoring the progress of a reaction. researchgate.netnih.govnih.gov The compound is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. youtube.com The retention factor (Rf) value of the product spot can be compared to that of the starting material (theobromine) to confirm the reaction has occurred. The presence of a single spot for the purified product indicates a high degree of purity. libretexts.org

Table 3: Representative Chromatographic Conditions for Analysis of Theobromine Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| UHPLC/HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | UV (270-275 nm) | Purity assessment, Quantification |

| GC | Capillary column (e.g., DB-5) | Helium | MS or FID | Separation of volatile derivatives |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Methanol mixture | UV light (254 nm) | Purity check, Reaction monitoring |

This table summarizes typical conditions used for the analysis of xanthine derivatives, which would be optimized for Theobromine, 1-(2'-methylallyl)-. nih.govresearchgate.netnih.gov

Spectrophotometric Analysis and Calibration Methodologies

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative determination of compounds that absorb light in the UV-Vis range. libretexts.org Xanthine derivatives, including Theobromine, 1-(2'-methylallyl)-, possess a purine ring structure that exhibits strong UV absorbance. researchgate.net

To quantify the compound, a calibration curve must be established. This involves preparing a series of standard solutions of the purified compound at known concentrations and measuring the absorbance of each at the wavelength of maximum absorbance (λmax). repligen.com The λmax for theobromine derivatives is typically around 273 nm. researchgate.net According to Beer's law, the absorbance is directly proportional to the concentration of the analyte. libretexts.org A plot of absorbance versus concentration yields a linear calibration curve. The concentration of an unknown sample of Theobromine, 1-(2'-methylallyl)- can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. The method must be validated for linearity, accuracy, and precision to ensure reliable quantitative results. nih.gov

Table 4: Example Calibration Data for Spectrophotometric Quantification

| Standard Concentration (mg/L) | Absorbance at λmax (AU) |

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.565 |

| 7.5 | 0.841 |

| 10.0 | 1.118 |

This table provides hypothetical data illustrating a linear relationship between concentration and absorbance, which would be used to construct a calibration curve for quantification.

Computational and Theoretical Investigations of Theobromine, 1 2 Methylallyl

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a novel derivative like Theobromine (B1682246), 1-(2'-methylallyl)-, DFT calculations are crucial for understanding its intrinsic electronic properties and predicting its reactivity.

By solving the Kohn-Sham equations, DFT can determine the molecule's electron density distribution, from which numerous chemical descriptors can be derived. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.org

Theoretical studies on the parent compound, theobromine, using DFT at the B3LYP/6-31G(d,p) level, have established its electronic parameters. semanticscholar.org For Theobromine, 1-(2'-methylallyl)-, DFT calculations would elucidate how the addition of the bulky, electron-rich allyl group at the N1 position alters the electronic landscape compared to the parent molecule. It is hypothesized that the allyl group would act as an electron-donating group, thereby increasing the EHOMO, decreasing the ELUMO, and narrowing the energy gap. This would suggest an increase in the derivative's reactivity compared to theobromine.

Other reactivity descriptors derived from DFT, such as electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω), provide further insights. semanticscholar.orgnih.gov These parameters help to quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons. A comparative analysis of these descriptors for theobromine and its 1-(2'-methylallyl)- derivative would be essential for predicting its behavior in chemical reactions and biological systems.

Table 1: Calculated Electronic Parameters for Theobromine and Hypothesized Impact of 1-(2'-methylallyl)- Substitution Note: Theobromine data is based on existing studies. semanticscholar.org Values for the derivative are hypothetical and represent the expected outcome of DFT analysis.

| Parameter | Symbol | Theobromine (Calculated Value) | Theobromine, 1-(2'-methylallyl)- (Predicted Trend) | Significance |

|---|---|---|---|---|

| HOMO Energy | EHOMO | -6.75 eV | Increase (less negative) | Relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.62 eV | Decrease (more negative) | Relates to electron-accepting ability. |

| Energy Gap | ΔE | 5.13 eV | Decrease | Indicates chemical reactivity and stability. semanticscholar.org |

| Global Hardness | η | 2.56 eV | Decrease | Measures resistance to charge transfer. |

| Electronegativity | χ | 4.18 eV | Slight Change | Measures the ability to attract electrons. |

| Electrophilicity Index | ω | 3.41 eV | Increase | Describes the propensity of a species to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions of the Derivative

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For Theobromine, 1-(2'-methylallyl)-, MD simulations provide critical insights into its dynamic behavior, which is not captured by static models like docking. The primary applications would be conformational analysis and the detailed study of its interactions with biological targets.

Second, once a biological target is identified (e.g., an adenosine (B11128) receptor), MD simulations of the ligand-protein complex can be performed. nih.gov These simulations, often on the nanosecond scale, reveal the stability of the binding pose predicted by molecular docking. Key analyses include:

Root Mean Square Deviation (RMSD): Calculating the RMSD of the ligand and the protein's backbone atoms over time indicates the stability of the complex. A low, stable RMSD value suggests the complex is well-converged and the binding pose is maintained. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are most mobile, highlighting flexible loops or substituent rotations within the binding pocket.

Interaction Analysis: Throughout the simulation, one can monitor the persistence of specific interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking between the derivative and the receptor's amino acid residues. This dynamic view is more realistic than a static picture, showing which interactions are most critical for stable binding.

Molecular Docking and Binding Affinity Predictions for Theobromine, 1-(2'-methylallyl)- with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in predicting the binding mode and estimating the binding affinity of Theobromine, 1-(2'-methylallyl)- to its biological targets.

The parent compound, theobromine, is known to act as an antagonist at adenosine A1 and A2A receptors. drugbank.comnih.gov Therefore, the primary goal of docking studies would be to predict how the 1-(2'-methylallyl)- substituent affects binding to these receptors compared to theobromine itself. The process involves preparing the 3D structures of the ligand and the receptor and then using a scoring function to evaluate numerous possible binding poses. The output is typically a binding energy or docking score, where a more negative value indicates a more favorable predicted interaction.

For Theobromine, 1-(2'-methylallyl)-, docking into the adenosine A1 and A2A receptors would aim to answer several questions:

Does the 1-(2'-methylallyl)- group fit within the binding pocket?

Does the substituent form new, favorable interactions (e.g., hydrophobic contacts) with receptor residues?

Does the substituent cause steric clashes that would weaken the binding?

The results would guide whether the derivative is likely to be a more or less potent antagonist than theobromine. By comparing the docking scores, a preliminary assessment of the derivative's potential can be made before synthesis.

Table 2: Hypothetical Molecular Docking Results against Adenosine Receptors Note: These values are for illustrative purposes to show how docking results would be presented. Actual scores would depend on the specific software, receptor model, and parameters used.

| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothesized) |

|---|---|---|---|

| Theobromine | Adenosine A1 Receptor | -7.2 | Asn254, Phe171, Ile274 |

| Theobromine, 1-(2'-methylallyl)- | Adenosine A1 Receptor | -8.1 | Asn254, Phe171, Ile274, Leu250 (hydrophobic contact with allyl group) |

| Theobromine | Adenosine A2A Receptor | -6.8 | Asn253, Phe168, Ile274 |

| Theobromine, 1-(2'-methylallyl)- | Adenosine A2A Receptor | -7.5 | Asn253, Phe168, Ile274, Met177 (hydrophobic contact with allyl group) |

Computational Studies on Solubility and Solvent Effects of the Compound (e.g., COSMO-RS, NADES)

Solubility is a critical property for any potential therapeutic agent. Computational models can predict the solubility of a compound like Theobromine, 1-(2'-methylallyl)- in various solvents, including water, organic solvents, and complex systems like Natural Deep Eutectic Solvents (NADES).

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting thermodynamic properties, including solubility. researchgate.net It combines quantum chemical calculations (often DFT) with statistical thermodynamics to predict the chemical potential of a solute in a solvent. mdpi.com3ds.com

Studies on theobromine have shown that the default COSMO-RS approach provides a qualitative but often quantitatively inaccurate prediction of its solubility. nih.govnih.gov This is because theobromine can form strong intermolecular complexes (like dimers) in solution, which alters its effective electron density. nih.gov An advanced approach, COSMO-RS-DARE (Dimerization, Aggregation, and Reaction Extension), which explicitly considers these interactions, has been shown to significantly increase the accuracy of solubility predictions for theobromine. researchgate.netnih.gov

For Theobromine, 1-(2'-methylallyl)-, these computational approaches would be invaluable. The introduction of the lipophilic allyl group is expected to decrease its aqueous solubility compared to theobromine. COSMO-RS and COSMO-RS-DARE could be used to:

Quantify the predicted decrease in water solubility.

Screen a wide range of organic solvents and co-solvent systems to find suitable formulation vehicles.

Investigate solubility in NADES, which are emerging as green solvents for enhancing the solubility of poorly soluble compounds. nih.gov Studies on theobromine have shown that its solubility can be significantly increased in NADES, such as those based on choline (B1196258) chloride and glycerol. nih.gov Computational screening could identify the optimal NADES composition for the new derivative.

Table 3: Experimental Mole Fraction Solubility of Theobromine in Select Solvents at 25°C Note: This data for the parent compound provides a baseline for which computational predictions for the 1-(2'-methylallyl)- derivative would be compared. Data sourced from Płazińska et al. (2021). nih.gov

| Solvent | Theobromine Mole Fraction Solubility (xT · 10-4) |

|---|---|

| Water | 0.33 |

| Ethanol (B145695) | 0.29 |

| Dimethyl Sulfoxide (DMSO) | 10.74 |

| NADES (Choline Chloride:Glycerol 1:1) | 12.34 |

| NADES (Choline Chloride:Sorbitol 1:1) | 4.32 |

In silico Approaches for Lead Compound Design and Optimization based on the 1-(2'-methylallyl)- Theobromine Scaffold

The Theobromine, 1-(2'-methylallyl)- structure serves as a "lead scaffold" that can be further optimized using in silico techniques to improve desired properties like potency, selectivity, or solubility. This process, known as lead optimization, relies on the iterative use of the computational tools described previously. nih.gov

Based on the initial computational analysis of the lead compound, a structure-activity relationship (SAR) can be hypothesized. For instance, if docking studies suggest the 1-(2'-methylallyl)- group occupies a specific hydrophobic pocket in the adenosine A1 receptor, further modifications can be proposed to better exploit this interaction.

The optimization process would involve:

Scaffold Hopping and Modification: Designing a virtual library of new analogues by making small chemical modifications to the 1-(2'-methylallyl)- group (e.g., changing it to a propargyl, cyclopropylmethyl, or other bioisosteric groups) or to other positions on the theobromine core.

High-Throughput Virtual Screening: Using automated docking protocols to rapidly screen this virtual library of analogues against the target receptors (e.g., adenosine A1 and A2A). This helps prioritize a smaller, more manageable set of compounds with the best predicted binding affinities.

Refined Analysis: Subjecting the top-ranked candidates from the virtual screen to more rigorous computational analysis. This includes more accurate binding free energy calculations (using methods like MM/PBSA or MM/GBSA derived from MD simulations) and predictions of solubility and other ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Iterative Design: The results from this analysis feed back into the design stage. For example, if a promising analogue is predicted to have poor solubility, further modifications can be made to introduce polar groups, and the process is repeated.

This in silico optimization cycle allows for the exploration of a vast chemical space in a time- and cost-effective manner, guiding synthetic chemists to focus their efforts on the most promising candidates for development.

In Vitro Pharmacological and Biochemical Characterization of Theobromine, 1 2 Methylallyl

Modulation of Cellular Signaling Pathways by the Derivative

The primary mechanisms of action for xanthine (B1682287) derivatives like theobromine (B1682246) typically involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. However, specific data for Theobromine, 1-(2'-methylallyl)- is scarce.

Adenosine Receptor Antagonism and Subtype Specificity

Theobromine, the parent compound, is known to be an antagonist of adenosine receptors, though it is less potent than caffeine (B1668208). nih.gov It interacts with both A1 and A2A receptor subtypes. lookchem.comnih.gov For Theobromine, 1-(2'-methylallyl)-, specific and comprehensive subtype affinity and selectivity data are not available in published research. Chemical vendor data suggests it may act as an adenosine receptor antagonist, similar to other methylxanthines. One source indicates that 1-allyltheobromine (B3050345) exhibits a binding affinity (Ki) of 360 nM for human A2B receptors. Another unverified source claims it acts as a selective adenosine A1 receptor antagonist. Without peer-reviewed studies, a complete profile of its activity across all adenosine receptor subtypes (A1, A2A, A2B, and A3) remains uncharacterized.

Phosphodiesterase (PDE) Inhibition Profiles

Theobromine itself is a known phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). researchgate.net This activity is generally weaker than its adenosine receptor antagonism. There is no specific data available detailing the inhibitory profile (e.g., IC50 values) of Theobromine, 1-(2'-methylallyl)- against the various PDE subtypes. While it can be hypothesized to possess some PDE inhibitory activity due to its structural class, the extent and selectivity of this action are unknown.

Intracellular Calcium Mobilization Mechanisms

Some reports suggest that certain xanthine derivatives can stimulate the release of calcium from intracellular stores. nih.gov One vendor suggests that 1-allyl-3,7-dimethylxanthine (B15131428) can block the elevation of intracellular calcium induced by A1 adenosine receptor agonists. Another speculates on a potential role in the phospholipase C (PLC) and inositol (B14025) 1,4,5-trisphosphate (IP3) pathway, which leads to calcium mobilization, but this is hypothetical. smolecule.com There is a lack of direct experimental evidence from scientific studies to confirm or detail the mechanisms by which Theobromine, 1-(2'-methylallyl)- might mobilize intracellular calcium.

Beta-Adrenergic and AMPK Signaling Pathway Interactions in Adipocyte Models

Research has shown that the parent compound, theobromine, can influence the differentiation of adipocytes and regulate lipid metabolism through the modulation of AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) signaling pathways. rsc.org However, no studies were found that specifically investigate the interactions of Theobromine, 1-(2'-methylallyl)- with the beta-adrenergic or AMPK signaling pathways in adipocyte models.

Cellular Responses and Phenotypic Effects (in vitro)

Anti-proliferative and Cytotoxic Activities in Specific Cancer Cell Lines (e.g., HepG2, MCF-7, A549, HCT-116)

While there is research on the cytotoxic effects of theobromine and other specifically designed theobromine derivatives against various cancer cell lines, nih.govinternationalbiochemistry.com there is no publicly available data on the anti-proliferative or cytotoxic activities of Theobromine, 1-(2'-methylallyl)- in HepG2, MCF-7, A549, or HCT-116 cells. General claims about potential anti-cancer properties have been made by chemical suppliers, but these are not substantiated by specific IC50 values or experimental data in the scientific literature. lookchem.com

Due to the lack of available data, interactive data tables for the specified endpoints cannot be generated.

Induction of Apoptosis in Neoplastic Cell Lines

Research indicates that theobromine and its derivatives have been investigated for their potential to induce apoptosis, or programmed cell death, in cancer cells. For instance, certain semi-synthesized theobromine derivatives have been shown to induce apoptosis in HepG2 liver cancer cells. nih.gov One such derivative, designated as 15a, significantly increased the percentages of both early and late-stage apoptosis. nih.gov Specifically, it elevated the levels of caspase-3 and caspase-9, key executioner and initiator proteins in the apoptotic cascade. nih.gov Another study highlighted that theobromine can inhibit the growth of malignant glioblastoma cells by negatively regulating key cellular signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival. nih.gov Theobromine has also been noted to induce apoptosis in colorectal cancer cells. nih.gov

Anti-angiogenic Mechanisms via Receptor Tyrosine Kinase Inhibition (e.g., VEGFR-2, EGFR)

Theobromine and its derivatives have demonstrated potential as anti-angiogenic agents by inhibiting key receptor tyrosine kinases involved in tumor blood vessel formation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov Angiogenesis is a critical process for tumor growth and metastasis. nih.gov

Studies have focused on designing and synthesizing theobromine derivatives that can act as potent VEGFR-2 inhibitors. nih.govnih.gov For example, a novel semi-synthetic derivative, compound 7g, exhibited potent anti-VEGFR-2 activity with an IC50 value of 0.072 µM. nih.gov Another derivative, 15a, also showed significant VEGFR-2 inhibitory activity. nih.gov The mechanism often involves the binding of these derivatives to the active site of the VEGFR-2, thereby blocking its signaling pathway. nih.govnih.gov In some cases, compounds are designed to be dual inhibitors, targeting both EGFR and VEGFR-2 to overcome potential resistance to anti-EGFR therapies. nih.gov Theobromine itself has been shown to suppress VEGF expression in certain cancer cell lines, further indicating its anti-angiogenic properties. nih.gov

White Adipose Tissue Browning and Brown Adipocyte Activation (in vitro models)

In vitro studies have explored the role of theobromine in the phenomenon of white adipose tissue (WAT) "browning" and the activation of brown adipose tissue (BAT), processes associated with increased energy expenditure. nih.govnih.govresearchgate.net The browning of white adipocytes transforms them into "beige" or "brite" adipocytes, which share characteristics with brown adipocytes, most notably the expression of uncoupling protein 1 (UCP1) for thermogenesis. nih.govnih.gov

In primary adipocyte cultures, theobromine has been shown to enhance the conversion of white adipocytes into beige adipocytes. nih.gov This process is dependent on the activation of Peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipogenesis. nih.gov Theobromine treatment upregulates the expression of UCP1 and increases mitochondrial mass in these cells. nih.gov Further mechanistic studies in 3T3-L1 white adipocytes and HIB1B brown adipocytes revealed that theobromine markedly increases the expression of brown-fat signature proteins and beige-specific genes. researchgate.net This stimulation of thermogenesis is linked to the activation of β-adrenergic signaling and the AMPK pathway. researchgate.net

Antioxidant and Anti-inflammatory Mechanisms in Cellular Systems

Theobromine has been investigated for its antioxidant and anti-inflammatory properties in various cellular systems. nih.govnih.govnumberanalytics.com These effects are considered part of the health benefits associated with cocoa consumption. nih.gov

The anti-inflammatory potential of theobromine has been linked to its ability to inhibit phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. unito.it This can, in turn, activate protein kinase A and inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). unito.it In some cellular models, theobromine has been shown to suppress the activation of NF-κB, a key transcription factor in inflammatory responses. unito.it However, some studies have reported conflicting results, suggesting that in certain macrophage cell lines, theobromine might induce an inflammatory response. unito.it The antioxidant activity of theobromine contributes to its protective effects, and it is explored for its potential in preventing conditions associated with oxidative stress. nih.govnumberanalytics.com

Antimicrobial Activity against Specific Microbial Strains (e.g., Streptococcus mutans, Lactobacillus acidophilus, Enterococcus faecalis)

In vitro studies have demonstrated the antimicrobial activity of theobromine against several oral bacteria associated with dental caries. nih.govnih.govresearchgate.netmdpi.com

A study comparing a non-fluoridated toothpaste containing theobromine with commercially available fluoridated children's toothpastes found that the theobromine toothpaste showed a greater zone of inhibition against Streptococcus mutans, Lactobacillus acidophilus, and Enterococcus faecalis. nih.govnih.govresearchgate.net The antimicrobial effect against S. mutans, a primary cariogenic bacterium, has been a particular focus. mdpi.com Another pilot study confirmed that theobromine's antimicrobial activity against S. mutans and Actinomyces naeslundii was comparable to that of fluoride (B91410). whiterose.ac.uk These findings suggest that theobromine could be a potential alternative to fluoride in oral care products for preventing tooth decay. nih.gov

Effects on Enamel Demineralization and Remineralization (in vitro models)

The potential of theobromine to affect the demineralization and remineralization of tooth enamel has been a subject of in vitro research, with some conflicting results. nih.govnih.govresearchgate.netekb.egiu.edu The process of remineralization is crucial for repairing early carious lesions.

Several studies suggest that theobromine can promote enamel remineralization. It is believed to form hydroxyapatite (B223615) crystallites of a larger size, making the enamel more resistant to acid attacks. nih.govekb.eg One study demonstrated that a theobromine-containing dentifrice was effective in remineralizing artificial enamel lesions, although less so than dentifrices containing sodium fluoride with functionalized tricalcium phosphate (B84403) or amine fluoride. nih.govnih.gov Another study found that theobromine in an apatite-forming medium could significantly enhance the remineralization potential, comparable to a standard fluoride toothpaste. researchgate.net Conversely, one in vitro study concluded that under their specific experimental conditions (plaque fluid-like medium), theobromine did not affect the de- or remineralization of enamel carious lesions. iu.edu

In Vitro Enzymatic Biotransformation Studies of Theobromine, 1-(2'-methylallyl)-

No information was found specifically on the in vitro enzymatic biotransformation of Theobromine, 1-(2'-methylallyl)-. However, the biotransformation of the parent compound, theobromine, is well-documented.

In the liver, theobromine is metabolized primarily through demethylation and oxidation. wikipedia.org The main enzymes involved in its metabolism are cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1. wikipedia.org The metabolism of theobromine results in the formation of several metabolites, including xanthine and subsequently methyluric acid. wikipedia.org Theobromine itself is a metabolite of caffeine metabolism in humans. wikipedia.org The metabolic pathway involves its conversion into various methylxanthines and methyluric acids, which are then excreted. researchgate.net

Structure Activity Relationship Sar Studies of Theobromine, 1 2 Methylallyl

Impact of N1-2'-methylallyl Substitution on Methylxanthine Pharmacophore and Biological Activity

The introduction of a 2'-methylallyl group at the N1 position of the theobromine (B1682246) core significantly alters the physicochemical and steric properties of the parent molecule, which is expected to have a profound impact on its interaction with biological targets. The methylxanthine scaffold, common to theobromine, caffeine (B1668208), and theophylline, is recognized by various receptors and enzymes, most notably adenosine (B11128) receptors and phosphodiesterases (PDEs).

The N1 position of the xanthine (B1682287) ring is a critical site for modulating pharmacological activity. Substitution at this position is known to be a key determinant of affinity and selectivity for adenosine receptors. For instance, the presence and nature of a substituent at N1 can convert a non-selective methylxanthine into a more selective ligand for a specific adenosine receptor subtype (A1, A2A, A2B, or A3). The 2'-methylallyl group, being a branched, unsaturated alkyl chain, introduces both lipophilicity and a specific spatial arrangement of atoms. This could influence the binding orientation of the molecule within the receptor's binding pocket, potentially leading to altered agonist or antagonist activity compared to theobromine, which is unsubstituted at the N1 position.

Preliminary studies on closely related compounds, such as 1-allyltheobromine (B3050345), suggest that the introduction of an allyl group can enhance stimulant properties compared to theobromine. The addition of a methyl group to the allyl chain, as in the 2'-methylallyl substituent, would further increase lipophilicity and steric bulk, which could either enhance or diminish its interaction with specific biological targets. For example, in some receptor-ligand interactions, increased lipophilicity can lead to stronger binding, while in others, the increased size may cause steric hindrance, preventing optimal binding.

Furthermore, the 2'-methylallyl group may influence the metabolic stability of the compound. The presence of the allyl group could introduce new metabolic pathways, potentially leading to a different pharmacokinetic profile compared to theobromine.

Comparative Analysis of Biological Activities with Theobromine and Other Methylxanthines

Theobromine itself is known to exhibit several biological effects, including mild stimulant, diuretic, and smooth muscle relaxant properties. It acts as a non-selective adenosine receptor antagonist and a phosphodiesterase inhibitor, although its potency is generally lower than that of caffeine and theophylline.

The introduction of the 1-(2'-methylallyl) substituent is likely to modify these activities. Based on the SAR of other N1-substituted xanthines, the following comparisons can be drawn:

Adenosine Receptor Antagonism: Theobromine has a lower affinity for adenosine receptors compared to caffeine and theophylline, partly due to the lack of a substituent at the N1 position. The addition of the 2'-methylallyl group at N1 is expected to increase its affinity for adenosine receptors. The size and shape of this substituent will likely determine its selectivity profile for the different adenosine receptor subtypes. For example, while smaller alkyl groups at N1 can favor A2B and A3 receptors, larger or more complex groups might confer selectivity for A1 or A2A receptors.

Phosphodiesterase (PDE) Inhibition: Methylxanthines are known to inhibit PDEs, leading to an increase in intracellular cyclic AMP (cAMP) and/or cyclic GMP (cGMP). Theobromine is a relatively weak PDE inhibitor. The 1-(2'-methylallyl) substitution could alter this activity. The specific isoform of PDE that is targeted and the potency of inhibition would depend on how the substituent fits into the active site of the enzyme.

Other Potential Activities: Research on 1-allyltheobromine suggests potential anti-inflammatory and anti-cancer properties. It is plausible that Theobromine, 1-(2'-methylallyl)- could exhibit similar or enhanced activities. For instance, some studies have shown that N-substituted theobromine derivatives can induce apoptosis in cancer cells.

Interactive Data Table: Comparative Biological Activities of Methylxanthines

Specific experimental data for Theobromine, 1-(2'-methylallyl)- is not currently available in the cited literature. The table below provides a general comparison based on the known activities of related compounds. The activity of the target compound is inferred and denoted with an asterisk ().*

| Compound | Adenosine Receptor Antagonism | Phosphodiesterase Inhibition | CNS Stimulant Effect |

| Theobromine | Weak | Weak | Mild |

| Caffeine | Moderate | Moderate | Strong |

| Theophylline | Moderate | Moderate | Moderate |

| Theobromine, 1-(2'-methylallyl)- | Potentially Moderate to Strong | Potentially Moderate | Potentially Moderate to Strong * |

Elucidation of Key Structural Motifs for Target Selectivity and Potency of the Derivative

The key structural motifs of Theobromine, 1-(2'-methylallyl)- that are likely to be crucial for its target selectivity and potency include:

The Dimethylxanthine Core: The fundamental 3,7-dimethylxanthine structure of theobromine provides the basic scaffold for interaction with the active sites of adenosine receptors and phosphodiesterases. The carbonyl groups at C2 and C6, and the imidazole (B134444) ring nitrogen atoms are important for forming hydrogen bonds and other interactions with target proteins.

The N1-2'-methylallyl Substituent: This is the most critical motif for determining the unique pharmacological profile of this derivative.

Size and Shape: The branched nature and specific length of the 2'-methylallyl group will dictate how it fits into the hydrophobic pockets of the target proteins. This steric influence is a primary determinant of both affinity and selectivity.

Unsaturation: The double bond in the allyl group introduces a region of electron density and a specific geometry that can lead to favorable pi-stacking or other electronic interactions with aromatic amino acid residues in the binding site.

Interactive Data Table: Key Structural Motifs and Their Potential Influence

| Structural Motif | Potential Influence on Biological Activity |

| Xanthine Scaffold | Basic framework for binding to adenosine receptors and phosphodiesterases. |

| Methyl Groups at N3 and N7 | Contribute to the overall shape and electronic properties of the molecule, influencing binding affinity. |

| N1-2'-methylallyl Group | Primary determinant of target selectivity and potency. Influences binding through steric and hydrophobic interactions. May enhance CNS penetration. |

| Double Bond in Allyl Group | Potential for specific electronic interactions (e.g., pi-stacking) within the binding site. |

| Methyl Group on Allyl Chain | Increases steric bulk and lipophilicity, further modulating binding affinity and selectivity. |

Metabolism and Pharmacokinetics of Theobromine, 1 2 Methylallyl in Non Human Animal Models and in Vitro Systems

Absorption and Distribution Patterns in Animal Tissues

Theobromine (B1682246) is readily absorbed from the gastrointestinal tract in various animal species and distributed throughout the body. msdvetmanual.com In rats, the absorption of theobromine is reported to be complete, with only a small fraction of the administered dose being excreted unchanged in the feces. nih.govwho.int Following oral administration, peak plasma concentrations in dogs are observed within approximately 3 hours. nih.gov

Once absorbed, theobromine does not tend to accumulate in specific organs or tissues in adult animals. nih.govwho.int It crosses biological membranes and is found in various body fluids. researchgate.net The apparent volume of distribution has been estimated in different species, reflecting its widespread distribution.

| Species | Peak Plasma Time (Tmax) | Notes |

| Dog | ~ 3 hours | Considerable individual variation observed. nih.gov |

| Rat | - | Complete absorption reported. nih.govwho.int |

Identification and Elucidation of Metabolites and Metabolic Pathways of the Derivative (e.g., Demethylation, Oxidation, Conjugation)

The metabolism of theobromine in animals involves several key pathways, primarily N-demethylation and oxidation. The major metabolites identified in the urine of various species include 3-methylxanthine (B41622), 7-methylxanthine (B127787), and 3,7-dimethyluric acid. researchgate.netpsu.edu Another significant metabolite, particularly in rats, is 6-amino-5-[N-methylformylamino]-1-methyluracil. psu.edu

The primary metabolic routes are:

N-demethylation: The removal of methyl groups at the N3 and N7 positions to form 7-methylxanthine and 3-methylxanthine, respectively. researchgate.net

Oxidation: Theobromine can be oxidized to 3,7-dimethyluric acid. researchgate.net The resulting monomethylxanthines can be further oxidized by xanthine (B1682287) oxidase to their corresponding methyluric acids. regulations.gov

Ring Opening: The formation of uracil (B121893) derivatives like 6-amino-5-[N-methylformylamino]-1-methyluracil occurs through the opening of the imidazole (B134444) ring. psu.edu

The relative importance of these pathways varies among different animal species. psu.edu

| Metabolite | Metabolic Pathway | Species where Identified |

| 3-Methylxanthine | N-demethylation | Rat, Dog, Rabbit, Hamster, Mouse psu.edu |

| 7-Methylxanthine | N-demethylation | Rat, Dog, Rabbit, Hamster, Mouse psu.edu |

| 3,7-Dimethyluric Acid | Oxidation | Rat, Human researchgate.netpsu.edu |

| 6-amino-5-[N-methylformylamino]-1-methyluracil | Ring Opening | Rat, Hamster psu.edu |

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms)

The biotransformation of theobromine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. wikipedia.org In vitro studies using human liver microsomes have identified CYP1A2 and CYP2E1 as the key isoforms involved in theobromine metabolism. wikipedia.org

CYP1A2 is involved in the N-demethylation of theobromine to 7-methylxanthine. wikipedia.org

CYP2E1 contributes to the formation of both 3-methylxanthine and 7-methylxanthine, and is also responsible for the oxidation of theobromine to 3,7-dimethyluric acid. wikipedia.org

The activity of these enzymes can be influenced by various factors, which can lead to variations in theobromine metabolism. researchgate.net

Excretion Pathways and Half-Life Determination in Specific Animal Species

The primary route of excretion for theobromine and its metabolites is through the urine. nih.gov Fecal excretion has been reported to be variable among species. nih.gov In dogs, theobromine is also excreted into the bile and undergoes enterohepatic recycling, which contributes to its longer half-life in this species. msdvetmanual.com

The elimination half-life of theobromine shows significant variation across different animal species, which is a key factor in the differing toxicological profiles observed.

| Species | Elimination Half-Life | Primary Excretion Route |

| Dog | 17.5 hours msdvetmanual.com | Urine, Bile msdvetmanual.comnih.gov |

| Rabbit | 4.3 - 5.6 hours nih.gov | Urine nih.gov |

| Rat | - | Urine nih.gov |

| Mouse | - | Urine nih.gov |

| Cat | - | Slower metabolism than humans. wikipedia.org |

Interspecies Metabolic Differences of Methylxanthine Derivatives in Preclinical Models

Significant quantitative and qualitative differences exist in the metabolism of theobromine and other methylxanthines across various animal species. researchgate.netpsu.edu These differences are largely attributable to variations in the activity and specificity of metabolic enzymes, particularly the CYP450 isoforms. researchgate.net

For example:

In dogs , N-demethylation at the 7-position is the predominant pathway, leading to the formation of 3-methylxanthine. psu.edu Dogs metabolize theobromine much more slowly than humans, leading to a longer half-life and increased susceptibility to toxicity. msdvetmanual.comwikipedia.org

Rabbits show extensive metabolism of theobromine, primarily to 7-methylxanthine. psu.edu

In rats , the formation of 6-amino-5-[N-methylformylamino]-1-methyluracil is a major metabolic pathway. psu.edu

Mice also exhibit extensive metabolism of theobromine. psu.edu

These interspecies variations are a critical consideration when extrapolating toxicological and pharmacological data from animal models to humans. nih.gov

Applications in Preclinical Research and Emerging Areas of Theobromine, 1 2 Methylallyl

Development as a Research Tool in Adenosine (B11128) Receptor Antagonist Studies

Theobromine (B1682246), 1-(2'-methylallyl)- belongs to the xanthine (B1682287) family, a class of compounds renowned for their interaction with adenosine receptors. The parent compound, theobromine, is a known but relatively weak adenosine receptor antagonist. The strategic addition of a 1-(2'-methylallyl) group is a synthetic modification aimed at enhancing its potency and selectivity as a research tool for studying these receptors.

The rationale for this modification stems from extensive structure-activity relationship (SAR) studies on xanthine derivatives. Research has consistently shown that substitution at the N1 position of the xanthine scaffold is a critical determinant of a compound's affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). While theobromine itself has a hydrogen atom at the N1 position, synthetic alterations at this site can dramatically change its pharmacological profile.

For instance, studies on various 1-substituted xanthines have demonstrated that the nature of the substituent dictates the receptor subtype preference. While a 1-propyl group has been found to be optimal for A2B and A3 receptor affinity, a 1-benzyl group enhances affinity for A1 and A2A receptors. The introduction of an allyl group, structurally similar to the 2'-methylallyl group, has also been a subject of investigation. 1-Allyltheobromine (B3050345) has been synthesized and studied for its chemical reactivity, suggesting that substitutions at this position are synthetically accessible and of scientific interest.

The 2'-methylallyl group in Theobromine, 1-(2'-methylallyl)- introduces both steric bulk and potential for different electronic interactions within the receptor binding pocket compared to a simple allyl or propyl group. This makes it a valuable tool for probing the topology of the N1-binding domain of adenosine receptors, helping researchers to map the structural requirements for high-affinity binding and subtype selectivity. By studying how this specific modification influences binding and functional activity, scientists can gain deeper insights into the molecular architecture of adenosine receptors.

Potential as a Lead Compound for Novel Therapeutic Agents (in preclinical models)

The role of adenosine receptors in a multitude of physiological and pathological processes makes them attractive targets for drug discovery. Theobromine itself has been investigated for various therapeutic benefits, including its potential neuroprotective effects. nih.gov Preclinical studies on theobromine have shown that it can protect neurons from damage, a finding that is relevant to conditions like Alzheimer's disease. nih.gov

The development of Theobromine, 1-(2'-methylallyl)- as a lead compound is based on the hypothesis that enhancing its affinity and selectivity for specific adenosine receptor subtypes could translate into improved therapeutic efficacy and reduced side effects. For example, antagonism of A2A receptors is a validated strategy in the management of Parkinson's disease, while A1 receptor antagonists have been explored for their potential in treating renal and cardiovascular diseases.

Investigation in Veterinary Pharmacology and Related Animal Models (mechanistic insights only)

Theobromine is well-known in veterinary medicine, primarily for its toxicity in certain species, particularly dogs. This toxicity is due to their slower metabolism of the compound. However, from a pharmacological perspective, theobromine and its derivatives can be valuable tools for understanding physiological processes in animals.

The investigation of Theobromine, 1-(2'-methylallyl)- in veterinary pharmacology would likely focus on its mechanistic effects as an adenosine receptor antagonist in animal models. Adenosine receptors are ubiquitously expressed in animals and play crucial roles in cardiovascular, respiratory, and nervous system function. By using a novel antagonist like Theobromine, 1-(2'-methylallyl)-, researchers could explore the specific roles of adenosine receptor subtypes in different animal species and disease models.

For instance, understanding how this compound affects cardiovascular parameters or neuronal activity in preclinical animal models could provide valuable insights into the fundamental biology of these systems. These mechanistic studies would not be aimed at developing a therapeutic for animals but rather at using the compound as a pharmacological probe to dissect physiological pathways.

Emerging Roles in Agrochemical Research or Plant Science

The interest in xanthine alkaloids and their derivatives extends beyond medicine into the realm of agriculture and plant science. The parent compound, theobromine, is a naturally occurring plant alkaloid found in the cacao plant.

Recent research has begun to uncover the roles of microRNAs in plants and their interaction with various compounds. For example, it has been reported that in the plant species S. italica, a specific microRNA, sit-miR528, targets a theobromine synthase gene. This suggests that theobromine metabolism is under genetic regulation in plants and may play a role in their growth, development, or defense mechanisms.

The investigation of synthetic derivatives like Theobromine, 1-(2'-methylallyl)- in this context could be multifaceted. Researchers might explore its potential as a plant growth regulator or as a lead compound for the development of new herbicides or pesticides. The rationale is that a modified xanthine could interact with specific biological targets in plants or pests, potentially leading to desirable agricultural outcomes. While this area of research is still emerging, the known biological activities of xanthines make their derivatives intriguing candidates for agrochemical screening programs.

Future Research Directions for Theobromine, 1 2 Methylallyl

Advanced Mechanistic Investigations via Integrated Omics Approaches

Future investigations into the mechanisms of action for N1-substituted theobromine (B1682246) analogues, such as Theobromine, 1-(2'-methylallyl)-, will increasingly rely on integrated "omics" technologies. These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive, system-wide view of the molecular changes induced by these compounds within a cell or organism. nih.govnih.gov This approach moves beyond traditional analyses that focus on a single target, providing a more holistic understanding of a drug's effects. nih.gov

By simultaneously analyzing thousands of genes, proteins, and metabolites, researchers can uncover previously unknown cellular pathways and networks affected by theobromine derivatives. nih.govnih.gov For instance, metabolomics can reveal detailed changes in the metabolic profiles of organisms, helping to identify unique biochemical pathways targeted by the compound. nih.gov Similarly, genomics can be used to mine for biosynthetic gene clusters, while transcriptomics and proteomics provide dynamic insights into how gene expression and protein synthesis respond to the introduction of the drug. nih.gov This multi-faceted approach is critical for identifying novel drug targets, understanding off-target effects, and discovering biomarkers to predict patient response.

Exploration of Novel Biological Targets and Polypharmacology

While xanthine (B1682287) derivatives like theobromine are traditionally known as adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors, future research will focus on identifying novel biological targets. google.comwikipedia.org The concept of polypharmacology—where a single compound interacts with multiple targets—is central to this exploration. This approach is crucial for developing treatments for complex multifactorial diseases.

Recent studies have already demonstrated that N1-substituted theobromine derivatives can be designed to inhibit specific and highly relevant disease targets. For example, researchers have successfully designed and synthesized theobromine derivatives that act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein involved in angiogenesis (the formation of new blood vessels) which is crucial for tumor growth. nih.govnih.govrsc.org Through in silico (computer-assisted) design and subsequent in vitro testing, specific derivatives have shown significant inhibitory effects on cancer cell lines. nih.govrsc.org

One such study identified a derivative, compound 15a , which exhibited potent VEGFR-2 inhibitory activity and induced apoptosis (programmed cell death) in liver cancer (HepG2) cells. rsc.org Another designed derivative, T-1-APFPB , also showed promise as a VEGFR-2 inhibitor with high selectivity against cancer cells. nih.govresearchgate.net Similarly, a derivative known as T-1-PCPA was designed and confirmed to be a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy. mdpi.com These findings underscore the potential to engineer theobromine-based molecules to interact with a wide range of therapeutic targets beyond their traditional roles.

Application of Chemoinformatics and Artificial Intelligence in Derivative Design and Optimization

The design and optimization of novel theobromine derivatives are being revolutionized by chemoinformatics and artificial intelligence (AI). mdpi.com Computer-Aided Drug Design (CADD) is a cornerstone of this approach, allowing researchers to design and screen virtual libraries of compounds for their potential to interact with specific biological targets. nih.govresearchgate.net

This process often involves several computational techniques:

Recent studies have effectively used these CADD approaches to design theobromine derivatives targeting cancer-related proteins like VEGFR-2 and EGFR. nih.govmdpi.com The combination of computational and experimental methods has been shown to successfully identify promising lead compounds for further development. researchgate.net

The integration of AI and machine learning is expected to further accelerate this process, enhancing predictive modeling and enabling the rapid discovery of innovative drugs derived from the theobromine scaffold. nih.gov

Sustainable Synthesis and Bioproduction Methodologies for N1-Substituted Theobromine Analogues

Future research will also prioritize the development of sustainable and environmentally friendly methods for producing Theobromine, 1-(2'-methylallyl)- and other N1-substituted analogues. Traditional chemical synthesis often involves multiple complex steps and the use of harsh chemicals, making the process expensive and ecologically unsatisfactory. scispace.com

Key areas of development include:

The development of efficient bioproduction methods could significantly lower the cost and environmental impact of manufacturing these promising therapeutic agents, making them more accessible for further research and potential clinical use. scispace.com

Q & A

Q. How should researchers report the use of 1-(2'-methylallyl)theobromine in animal studies to meet ethical guidelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.